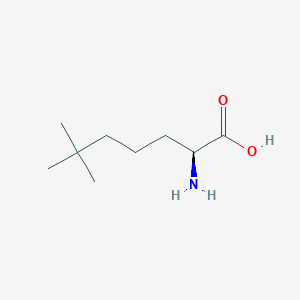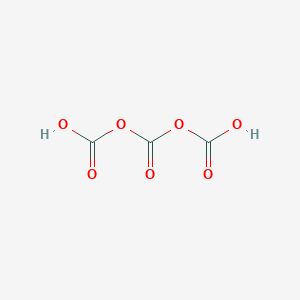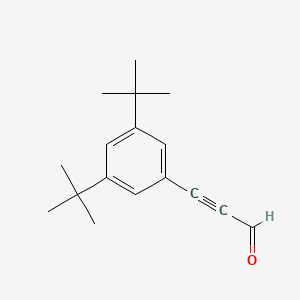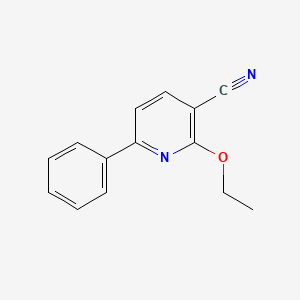![molecular formula C13H16N4O3 B12556315 4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol CAS No. 143489-73-0](/img/structure/B12556315.png)
4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-Diaminopirimidin-4-il)metil]-2,6-dimetoxi-fenol es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirimidina. Este compuesto se caracteriza por la presencia de un anillo de pirimidina sustituido con grupos amino en las posiciones 2 y 6, un grupo metil en la posición 4 y un anillo de fenol sustituido con grupos metoxi en las posiciones 2 y 6.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(2,6-Diaminopirimidin-4-il)metil]-2,6-dimetoxi-fenol generalmente implica el acoplamiento de 2,6-diaminopirimidin-4-ona con derivados fenólicos apropiados. Un método común es la reacción de acoplamiento en una sola etapa, que es operacionalmente simple y eficiente. Por ejemplo, la reacción de 2,6-diaminopirimidin-4-ona con derivados de etil-2,4-dioxo-4-fenilbutanoato bajo condiciones de reflujo en ácido acético puede producir el compuesto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto. Además, el uso de catalizadores y sistemas automatizados puede optimizar aún más el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(2,6-Diaminopirimidin-4-il)metil]-2,6-dimetoxi-fenol experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo fenólicos pueden oxidarse a quinonas en condiciones apropiadas.
Reducción: Los grupos nitro se pueden reducir a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: Los grupos metoxi pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden utilizar para reacciones de oxidación.
Reducción: El gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador se utiliza comúnmente para reacciones de reducción.
Sustitución: Nucleófilos como alcóxidos o aminas se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados sustituidos con amino.
Sustitución: Varios derivados fenólicos sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-[(2,6-Diaminopirimidin-4-il)metil]-2,6-dimetoxi-fenol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Medicina: Explorado por sus potenciales propiedades anticancerígenas, antivirales y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-[(2,6-Diaminopirimidin-4-il)metil]-2,6-dimetoxi-fenol implica su interacción con dianas moleculares específicas. Por ejemplo, como inhibidor de la dihidrofolato reductasa, se une al sitio activo de la enzima, previniendo la reducción del dihidrofolato a tetrahidrofolato, que es esencial para la síntesis de ADN . Esta inhibición puede conducir a la supresión de la proliferación celular, convirtiéndolo en un posible agente anticancerígeno.
Comparación Con Compuestos Similares
Compuestos similares
2,4-Diaminopirimidina: Un análogo más simple con actividades biológicas similares.
Pirido[2,3-d]pirimidinas: Compuestos con anillos de pirimidina fusionados que exhiben una amplia gama de propiedades biológicas.
Pirimid[4,5-d]pirimidinas: Otra clase de derivados de pirimidina fusionados con significativas actividades biológicas.
Singularidad
4-[(2,6-Diaminopirimidin-4-il)metil]-2,6-dimetoxi-fenol es único debido a su patrón específico de sustitución, que confiere propiedades químicas y biológicas distintas. La presencia de grupos amino y metoxi permite diversas modificaciones químicas e interacciones con dianas biológicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
143489-73-0 |
|---|---|
Fórmula molecular |
C13H16N4O3 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
4-[(2,6-diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)12(9)18)3-8-6-11(14)17-13(15)16-8/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) |
Clave InChI |
AHFUYKXHXVHOTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CC2=CC(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)

![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)

![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)

![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)


![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)



